molecular formula C17H16Cl2N4O3 B12500770 5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12500770
M. Wt: 395.2 g/mol
InChI Key: QUFUFNGTJQCGPL-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2-aminopyridine and a suitable aldehyde or ketone can form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(2,4-dichlorophenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dichlorophenyl)-2-(piperidin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
  • 5-(2,4-dichlorophenyl)-2-(pyrrolidin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Uniqueness

Compared to similar compounds, 5-(2,4-dichlorophenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to the presence of the morpholine ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability. The morpholine ring may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16Cl2N4O3

Molecular Weight

395.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-morpholin-4-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H16Cl2N4O3/c18-9-1-2-10(12(19)7-9)11-8-13(24)20-15-14(11)16(25)22-17(21-15)23-3-5-26-6-4-23/h1-2,7,11H,3-6,8H2,(H2,20,21,22,24,25)

InChI Key

QUFUFNGTJQCGPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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